N-(4-chlorophenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine

Physicochemical profiling Drug-likeness Lead optimization

A common bottleneck in kinase drug discovery is the lack of commercially available, well-characterized probes for the pyrazolo[1,5-a]pyrimidine scaffold. This compound fills that gap for SAR exploration. • Enables broad kinase selectivity profiling at 1-10 µM to map the 4-chloroanilino pharmacophore contribution, addressing the absence of published IC50 data for this exact structure. • Calculated logP ≈ 6.0 differentiates it from the core scaffold (logP ~4.2), allowing parallel assessment of lipophilicity-driven permeability and target engagement. • Sourced at >90% purity with rapid delivery, facilitating iterative medicinal chemistry cycles when ordered alongside 4-fluoro, 4-bromo, and 4-methoxy analogs.

Molecular Formula C25H19ClN4
Molecular Weight 410.9 g/mol
CAS No. 890624-32-5
Cat. No. B15098232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorophenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine
CAS890624-32-5
Molecular FormulaC25H19ClN4
Molecular Weight410.9 g/mol
Structural Identifiers
SMILESCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C4=CC=CC=C4)NC5=CC=C(C=C5)Cl
InChIInChI=1S/C25H19ClN4/c1-17-24(19-10-6-3-7-11-19)25-28-22(18-8-4-2-5-9-18)16-23(30(25)29-17)27-21-14-12-20(26)13-15-21/h2-16,27H,1H3
InChIKeyWEULBJYSIUTULJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Chlorophenyl) Pyrazolopyrimidine: Identity & Class Context


N-(4-chlorophenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 890624-32-5) is a fully synthetic, tri-substituted 7-amino-pyrazolo[1,5-a]pyrimidine with molecular formula C25H19ClN4 and molecular weight 410.9 g/mol. It belongs to a class of compounds widely claimed in patents as protein kinase inhibitors, targeting enzymes such as CDKs, Chk1/2, Pim, and Aurora kinases [1]. The core scaffold, 2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine, is available commercially as ChemBridge-5785947, while the title compound represents its N-(4-chlorophenyl) derivative . This compound is not listed in major bioactivity databases such as ChEMBL or PubChem with measured target engagement data, and no published IC50, Ki, or ADME values were identifiable for this exact structure at the time of analysis.

Procurement Risk: N-(4-Chlorophenyl) vs Core Scaffold & N-Alkyl Analogs


Within the pyrazolo[1,5-a]pyrimidin-7-amine series, relatively small modifications at the 7-amino position produce large shifts in kinase selectivity profiles, as demonstrated by crystallographic and biochemical profiling of closely related analogs [1]. The N-(4-chlorophenyl) substituent introduces a 4-chloroanilino moiety that alters hydrogen-bonding capacity, lipophilicity (calculated logP ≈ 6.0 for the title compound versus ~4.2 for the unsubstituted 7-amine scaffold), and potential halogen-bond interactions with target kinase hinge regions. Substituting this compound with the core scaffold (ChemBridge-5785947) or with N-alkyl variants (e.g., N-(2-methoxyethyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine) without confirmatory biochemical profiling would discard the specific pharmacophore contributions of the 4-chloroanilino group and carries a high risk of altering target engagement, selectivity, and cellular potency—even though quantitative IC50 data for the title compound remain unpublished.

Differentiation Evidence for N-(4-Chlorophenyl) Pyrazolopyrimidine


Lipophilicity and Drug-Likeness: Core Scaffold Comparison

The title compound exhibits a calculated logP of 6.01 (ALOGPS 2.1) and molecular weight of 410.9 g/mol, representing a logP increase of approximately 1.8 log units compared to the unsubstituted 7-amine core scaffold (MW 300.4, calculated logP ≈ 4.2) . The compound violates Lipinski's Rule of 5 on logP grounds (>5) but has zero Rule of 3 violations for fragment-based screening, placing it in a differentiated chemical space suitable for target classes tolerant of higher lipophilicity (e.g., CNS kinase targets, allosteric pockets). The 4-chlorophenyl substituent contributes 5 heavy atoms, 1 halogen atom, and reduces hydrogen-bond donor count to 1 compared to 2 for the primary amine core scaffold .

Physicochemical profiling Drug-likeness Lead optimization

CDK2 Affinity: Structural Basis from 7-Arylamino Analogs

X-ray co-crystal structures of closely related 7-amino-substituted pyrazolo[1,5-a]pyrimidines bound to CDK2 (KLIFS database entries for PDB structures 2r3m and 2r3q) demonstrate that the 7-amino substituent occupies the kinase hinge region and solvent-exposed channel, with aryl substituents at this position forming edge-to-face π-stacking with Phe80 and hydrophobic contacts with the gatekeeper residue [1]. The 4-chloroanilino group of the title compound is predicted to mimic the binding mode of the co-crystallized 7-(2,6-difluorophenyl) and 7-(pyridin-3-ylmethyl) analogs, which exhibit CDK2 affinity in the sub-micromolar range (0.41 µM for the 2,6-difluorophenyl analog in PDB 2r3m) [1]. However, no direct CDK2 IC50 measurement for the title compound has been published, and the 4-chloro substituent's halogen-bonding contribution to potency and selectivity relative to other 7-aryl analogs remains unquantified.

CDK2 inhibition Kinase selectivity X-ray crystallography

Regioisomeric Chlorophenyl Drives Kinase vs Autotaxin Selectivity

A structurally related but regioisomerically distinct compound, 3-(4-chlorophenyl)-5-methyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine, has a published IC50 of 0.955 µM against rat autotaxin (PDB 7g4s) [1]. In that compound, the 4-chlorophenyl group is attached at ring position 3 (on the pyrazole ring), whereas the title compound carries the 4-chlorophenyl group at the exocyclic 7-amino nitrogen. The title compound additionally bears a 3-phenyl substituent not present in the autotaxin inhibitor. This regioisomeric and substitutional divergence has profound consequences: the 3-aryl pyrazolo[1,5-a]pyrimidine series targets the lipid-binding pocket of autotaxin, while 7-anilino derivatives like the title compound are oriented toward kinase hinge-binding [2]. No inference of autotaxin activity for the title compound is warranted without experimental testing.

Autotaxin inhibition Target selectivity Regioisomer comparison

Purity and Supply Quality: ChemBridge Sourcing Metrics

The title compound is available through the ChemBridge screening compound collection (via authorized distributors such as AbMole) with a guaranteed purity specification of >90% as determined by LC-MS or HPLC . ChemBridge compounds are supplied with a Certificate of Analysis (COA) including QC chromatograms. The compound is delivered as a powder, recommended for storage at -20°C (3 years) or 4°C (2 years), and is typically soluble in DMSO at 10 mM concentration . No stability data under accelerated degradation conditions (heat, light, humidity) or in-solution stability profiles (PBS, simulated gastric fluid, microsomal incubations) are publicly available. This is comparable to other ChemBridge catalog compounds but contrasts with well-characterized reference inhibitors for which plasma stability, microsomal half-life, and solubility in biorelevant media are published.

Compound purity Procurement specifications Screening library QC

Recommended Applications for N-(4-Chlorophenyl) Pyrazolopyrimidine


Kinase Panel Screening: Selectivity Fingerprinting

Given the class-level inference from CDK2 co-crystal structures [1] and the broad kinase inhibition claims in the patent literature [2], the most appropriate first-line use of this compound is as a probe in a broad kinase selectivity panel (e.g., DiscoverX KINOMEscan or Reaction Biology HotSpot at 1-10 µM). This application directly addresses the critical data gap: no kinase IC50 values exist for this specific compound. Users should include the unsubstituted 7-amine core scaffold (ChemBridge-5785947) and the N-(4-methoxyphenyl) analog as internal comparators to isolate the contribution of the 4-chloro substituent to kinase binding .

Physicochemical Profiling: logD, Solubility, and Permeability

The calculated logP difference of +1.8 units versus the core scaffold [1] requires experimental validation. Users should conduct kinetic solubility (nephelometry, PBS pH 7.4), PAMPA or Caco-2 permeability, and logD7.4 (shake-flask) measurements for the title compound alongside the core scaffold and at least one non-halogenated 7-anilino analog. These data will quantify the procurement-relevant differentiation in developability parameters and inform whether this compound is suitable for CNS-penetrant or peripheral-target kinase programs [2].

SAR Exploration: 7-Position Modifications in Pyrazolo[1,5-a]pyrimidine

For medicinal chemistry teams already working on a pyrazolo[1,5-a]pyrimidine lead series, this compound serves as a commercially available SAR probe to interrogate the steric and electronic effects of a 4-chlorophenyl group at the 7-amino position. It should be ordered alongside the analogous 4-fluoro, 4-bromo, and 4-methoxy derivatives to establish a halogen/size/tolerance map for the solvent-exposed channel adjacent to the kinase hinge region [1]. The compound's availability from the ChemBridge collection at >90% purity with rapid delivery makes it practical for iterative SAR cycles, provided users verify purity by in-house LC-MS before quantitative assays .

Kinase Target Prediction: Docking & Pharmacophore Modeling

In the absence of experimental target data, the compound is suitable for structure-based reverse docking against the human kinome using the co-crystallized binding mode of related 7-amino pyrazolo[1,5-a]pyrimidines as a template [1]. Combined with machine learning-based target prediction (e.g., SwissTargetPrediction, Super-PRED), this can prioritize kinases for subsequent experimental screening and generate a procurement-justifying hypothesis that the 4-chloroanilino group confers selectivity bias distinct from the 7-N-alkyl or 7-N-benzyl analogs in the same series.

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